5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound characterized by its bromo and fluoro-substituted phenyl ring attached to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Bromination and Fluorination: The starting material, phenol, undergoes bromination and fluorination to introduce the bromo and fluoro groups at the 3 and 5 positions of the phenyl ring, respectively.
Formation of Thiadiazole Ring: The bromo-fluoro-substituted phenyl compound is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Derivatives with different substituents at the bromo and fluoro positions.
Scientific Research Applications
5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is utilized in the manufacturing of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiadiazole ring. Similar compounds include:
5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine: Similar structure with a chloro group instead of bromo.
5-(3-Bromo-5-methylphenyl)-1,3,4-thiadiazol-2-amine: Similar structure with a methyl group instead of fluoro.
5-(3-Bromo-5-nitrophenyl)-1,3,4-thiadiazol-2-amine: Similar structure with a nitro group instead of fluoro.
These compounds differ in their electronic and steric properties, leading to variations in their reactivity and biological activity.
Properties
IUPAC Name |
5-(3-bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPKTRBKOYBMFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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